3-nitro-N-(2-pyridinylmethyl)benzenesulfonamide
Overview
Description
3-nitro-N-(2-pyridinylmethyl)benzenesulfonamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antitumor properties.
Mechanism of Action
The mechanism of action of 3-nitro-N-(2-pyridinylmethyl)benzenesulfonamide is not fully understood. However, it is believed to inhibit the growth of cancer cells by interfering with DNA synthesis and inducing cell cycle arrest. It may also inhibit bacterial growth by interfering with the synthesis of folic acid, which is essential for bacterial survival.
Biochemical and Physiological Effects
3-nitro-N-(2-pyridinylmethyl)benzenesulfonamide has been shown to have both biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. It has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-nitro-N-(2-pyridinylmethyl)benzenesulfonamide in lab experiments is its potent antitumor and antibacterial activity. This makes it a promising candidate for the development of new drugs for the treatment of cancer and bacterial infections. However, one of the limitations is its potential toxicity, which may limit its use in clinical settings.
Future Directions
There are several future directions for the research on 3-nitro-N-(2-pyridinylmethyl)benzenesulfonamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Additionally, it may be useful to investigate its potential applications in other disease areas, such as inflammatory and autoimmune diseases. Finally, it may be valuable to explore its use in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of 3-nitro-N-(2-pyridinylmethyl)benzenesulfonamide involves the reaction of 3-nitrobenzenesulfonyl chloride with 2-pyridinemethanamine in the presence of a base such as triethylamine. The resulting product is a yellow crystalline powder with a melting point of 152-154°C.
Scientific Research Applications
3-nitro-N-(2-pyridinylmethyl)benzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to possess antibacterial activity against gram-positive bacteria such as Staphylococcus aureus.
properties
IUPAC Name |
3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c16-15(17)11-5-3-6-12(8-11)20(18,19)14-9-10-4-1-2-7-13-10/h1-8,14H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDLKPNUCIACMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319733 | |
Record name | 3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001319733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201570 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Nitro-N-pyridin-2-ylmethyl-benzenesulfonamide | |
CAS RN |
309726-30-5 | |
Record name | 3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001319733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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